molecular formula C17H19N5O2 B2743847 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide CAS No. 2034556-70-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2743847
CAS No.: 2034556-70-0
M. Wt: 325.372
InChI Key: RZZOMLMWKDLTRU-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyrimidine core, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

  • Formation of the Triazolopyrimidine Core: : This can be achieved through the cyclization of appropriate precursors. For instance, a common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone under acidic conditions to form the triazolopyrimidine ring.

  • Attachment of the Propyl Chain: : The triazolopyrimidine core is then reacted with a propyl halide (e.g., 3-bromopropane) in the presence of a base such as potassium carbonate to introduce the propyl group.

  • Formation of the Acetamide Linkage: : The final step involves the reaction of the intermediate with 2-(o-tolyloxy)acetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the triazolopyrimidine ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tolyl group might yield o-tolualdehyde or o-toluic acid, while reduction of the acetamide group could produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. The triazolopyrimidine core is known for its activity against various biological targets, making this compound a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may investigate its efficacy and safety in treating specific diseases or conditions. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-1,2,4-triazol-3-yl)propyl)-2-(o-tolyloxy)acetamide
  • N-(3-(1H-pyrazol-3-yl)propyl)-2-(o-tolyloxy)acetamide
  • N-(3-(1H-imidazol-4-yl)propyl)-2-(o-tolyloxy)acetamide

Uniqueness

Compared to similar compounds, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide stands out due to its specific triazolopyrimidine core, which imparts unique biological activities. This core structure can interact with a broader range of biological targets, potentially leading to more diverse pharmacological effects. Additionally, the presence of the o-tolyloxy group enhances its chemical stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-13-5-2-3-7-15(13)24-11-16(23)18-8-4-6-14-9-19-17-20-12-21-22(17)10-14/h2-3,5,7,9-10,12H,4,6,8,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZOMLMWKDLTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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